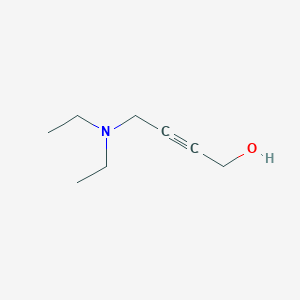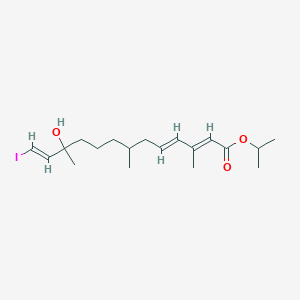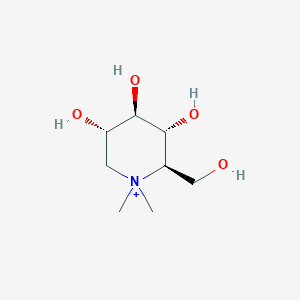
N,N-Dimethyldeoxynojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyldeoxynojirimycin (DMNJ) is a natural iminosugar that has been found to have various biological activities. It is a potent inhibitor of glycosidase enzymes and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N,N-Dimethyldeoxynojirimycin inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme and preventing the hydrolysis of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. In cancer cells, N,N-Dimethyldeoxynojirimycin induces apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N,N-Dimethyldeoxynojirimycin has also been found to inhibit viral entry into host cells by blocking the interaction between the virus and host cell receptors.
Biochemische Und Physiologische Effekte
N,N-Dimethyldeoxynojirimycin has been found to have various biochemical and physiological effects. In animal studies, N,N-Dimethyldeoxynojirimycin has been shown to decrease blood glucose levels and improve insulin sensitivity. N,N-Dimethyldeoxynojirimycin has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been shown to inhibit viral replication and entry into host cells.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, including its potency as a glycosidase inhibitor and its potential therapeutic applications in various diseases. However, N,N-Dimethyldeoxynojirimycin has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N,N-Dimethyldeoxynojirimycin. One area of research is the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency. Another area of research is the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Dimethyldeoxynojirimycin and its potential side effects in humans.
Conclusion
In conclusion, N,N-Dimethyldeoxynojirimycin is a natural iminosugar that has been studied extensively for its potential therapeutic applications in various diseases. It inhibits the activity of glycosidase enzymes, has anti-cancer and antiviral activity, and has been shown to decrease blood glucose levels. N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency, as well as the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases.
Synthesemethoden
N,N-Dimethyldeoxynojirimycin can be synthesized from deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves and other plants. The synthesis involves the reaction of DNJ with dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain N,N-Dimethyldeoxynojirimycin in high purity.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyldeoxynojirimycin has been studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and viral infections. It has been found to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. N,N-Dimethyldeoxynojirimycin has also been found to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been studied for its potential antiviral activity against HIV, influenza, and other viruses.
Eigenschaften
CAS-Nummer |
104195-23-5 |
|---|---|
Produktname |
N,N-Dimethyldeoxynojirimycin |
Molekularformel |
C8H18NO4+ |
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium-3,4,5-triol |
InChI |
InChI=1S/C8H18NO4/c1-9(2)3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,3-4H2,1-2H3/q+1/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
RPDFLURSXKOUMG-ULAWRXDQSA-N |
Isomerische SMILES |
C[N+]1(C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C |
SMILES |
C[N+]1(CC(C(C(C1CO)O)O)O)C |
Kanonische SMILES |
C[N+]1(CC(C(C(C1CO)O)O)O)C |
Andere CAS-Nummern |
104195-23-5 |
Synonyme |
N,N-dimethyldeoxy-nojirimycin N,N-dimethyldeoxynojirimycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



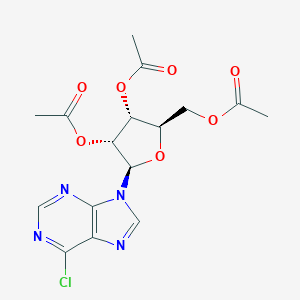
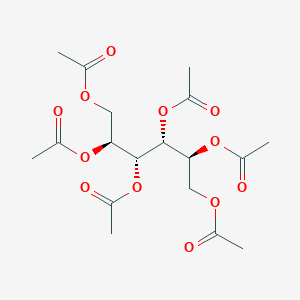
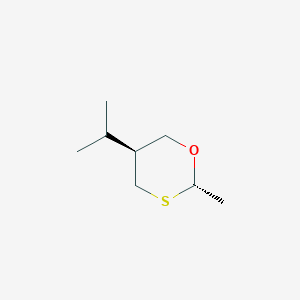
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
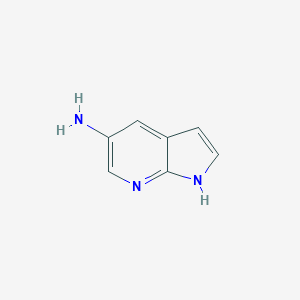
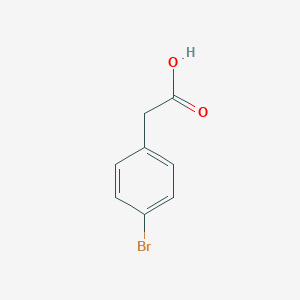
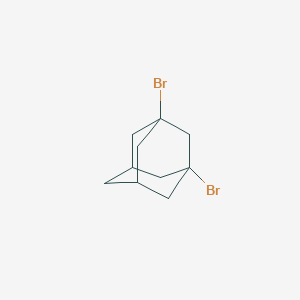
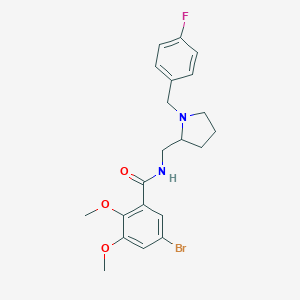
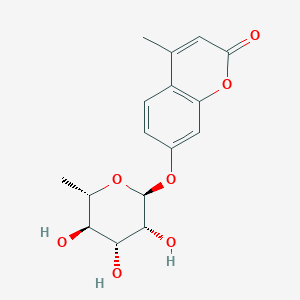
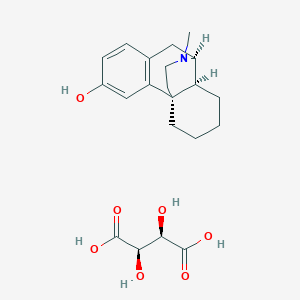
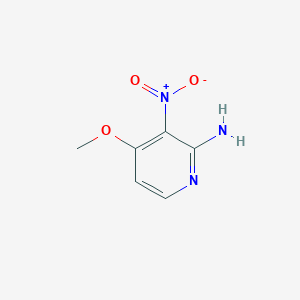
![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)
